Phenazopyridine AND sulfamethoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

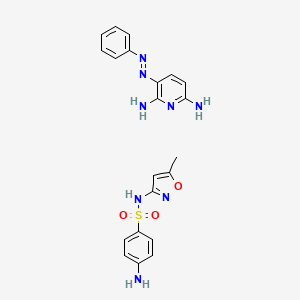

Phenazopyridine AND sulfamethoxazole, also known as this compound, is a useful research compound. Its molecular formula is C21H22N8O3S and its molecular weight is 466.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Urinary Tract Infections

Both compounds are frequently prescribed together for the management of UTIs. Phenazopyridine provides immediate symptomatic relief, allowing patients to tolerate the discomfort while sulfamethoxazole addresses the underlying infection. The combination has been shown to improve patient compliance and satisfaction during treatment .

Methemoglobinemia Risk

Recent case studies indicate that the concurrent use of phenazopyridine and sulfamethoxazole may lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This risk appears heightened in older adults or those with pre-existing conditions such as chronic obstructive pulmonary disease .

Case Study Example:

A 70-year-old woman developed acute hypoxia due to methemoglobinemia after taking both medications for recurrent UTIs. Her arterial blood gas analysis revealed elevated methemoglobin levels, prompting immediate medical intervention .

Symptomatic Relief in UTI Management

Phenazopyridine's role as a symptomatic agent is critical in UTI management. It allows for improved quality of life during the initial days of antibiotic therapy when symptoms can be most severe. However, it is essential to limit its use to 2 days to avoid masking symptoms of more serious conditions .

Pharmacokinetics and Drug Interaction

When this compound are administered together, studies have shown increased plasma concentrations of phenazopyridine compared to when either drug is taken alone. Specifically, a study indicated a median increase of 60% in phenazopyridine plasma levels when combined with sulfamethoxazole . This interaction underscores the need for careful dosage management to minimize adverse effects.

Adverse Effects and Considerations

While both medications are generally well-tolerated, potential side effects include:

- Phenazopyridine : May cause gastrointestinal disturbances, headache, dizziness, or urine discoloration.

- Sulfamethoxazole : Associated with skin reactions, hematological disorders (e.g., thrombocytopenia), and hypersensitivity reactions.

The combination therapy should be approached cautiously in populations at risk for adverse reactions, particularly elderly patients or those with renal insufficiency .

化学反応の分析

Forced-Acid/Heat Degradation Pathway

Phenazopyridine undergoes degradation under acidic and thermal stress, leading to the cleavage of its azo group and hydroxylation of amino groups. The primary degradation products include:

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| 2,6-Dihydroxy-PAP | C₁₁H₉N₃O₂ | Dihydroxylation of the pyridine ring |

| 6-Hydroxy-PAP | C₁₁H₁₀N₄O | Mono-hydroxylation of the pyridine ring |

| 6-Phenylamino-3-phenylhydrazo-pyridin-2-one (6-PA-3-PH) | C₁₇H₁₄N₄O | Formation of a hydrazo compound via azo cleavage |

| Phenylhydrazine (PH) | C₁₂H₁₂N₂ | Reduction of the azo group to hydrazine derivatives |

| Diaminopyridine (DAP) | C₅H₈N₂ | Complete cleavage of the azo group |

| 3-Hydroxy-DAP | C₅H₇N₂O | Hydroxylation of DAP |

The degradation pathway involves the following steps:

-

Azo cleavage : Breakdown of the phenylazo linkage under acidic conditions.

-

Hydroxylation : Addition of hydroxyl groups to the pyridine ring.

-

Reduction : Formation of hydrazine derivatives from the azo group .

Analytical Methodology

A stability-indicating reversed-phase HPLC method was developed to quantify Phenazopyridine and its degradation products:

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:acetate buffer (1:1, v/v, pH 4) |

| Flow Rate | 1 mL/min |

| Detection Wavelengths | 270 nm, 325 nm, 360 nm |

| Analysis Time | <8 min |

| LOD (Degradation Products) | 0.1–0.3 µg/mL |

| LOQ (Degradation Products) | 0.3–1.0 µg/mL |

This method achieved a mean %RSD of 1.6% for day-to-day variations, demonstrating robustness .

Cytochrome P450 Enzyme Inhibition

Sulfamethoxazole inhibits the CYP2C9 isoform, affecting the metabolism of co-administered drugs. Key interactions include:

| Drug Class | Mechanism |

|---|---|

| Sulfonylureas | Increased plasma levels → Hypoglycemia |

| Warfarin | Enhanced anticoagulation risk |

| Repaglinide | Elevated insulin secretion |

The inhibition reduces the oxidative metabolism of these drugs, leading to pharmacokinetic accumulation .

Comparative Analysis

Phenazopyridine and sulfamethoxazole exhibit distinct chemical behaviors:

| Aspect | Phenazopyridine | Sulfamethoxazole |

|---|---|---|

| Primary Reaction | Acid/heat degradation | Enzyme inhibition (CYP2C9) |

| Key Products | Azo cleavage derivatives | Metabolites of co-administered drugs |

| Analytical Method | HPLC with multi-wavelength detection | Pharmacokinetic studies |

Research Implications

特性

CAS番号 |

37357-66-7 |

|---|---|

分子式 |

C21H22N8O3S |

分子量 |

466.5 g/mol |

IUPAC名 |

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;3-phenyldiazenylpyridine-2,6-diamine |

InChI |

InChI=1S/C11H11N5.C10H11N3O3S/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h1-7H,(H4,12,13,14);2-6H,11H2,1H3,(H,12,13) |

InChIキー |

UBUAGHNRHMENSE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

正規SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

同義語 |

Azo Gantanol phenazopyridine - sulfamethoxazole phenazopyridine, sulfamethoxazole drug combinations |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。